1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine

Catalog No.
S13986634
CAS No.
M.F
C12H17N
M. Wt
175.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine

Product Name

1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine

IUPAC Name

1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethanamine

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

InChI

InChI=1S/C12H17N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-5,9,11H,6-8,13H2,1H3

InChI Key

SNGPFEAJYGCEMW-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC2=CC=CC=C2C1)N

1-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-amine is an organic compound characterized by a tetrahydronaphthalene moiety attached to an ethanamine structure. This compound features a chiral center, which can exist in different stereoisomeric forms, specifically (1S) and (1R) configurations. The presence of the tetrahydronaphthalene structure contributes to its unique properties, including potential interactions with biological systems.

The chemical reactivity of 1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine primarily involves functional group transformations typical of amines. Key reactions include:

  • Reduction: The compound can be synthesized through the reduction of the corresponding ketone or aldehyde precursor, which involves converting carbonyl groups into alcohols or amines.
  • Acylation: The amine group can undergo acylation reactions to form amides, which can modify its biological activity.
  • Alkylation: The nitrogen atom in the amine can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.

Research indicates that 1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine may exhibit a range of biological activities. It has been studied for its potential as a:

  • Neurotransmitter Modulator: Compounds with similar structures often interact with neurotransmitter systems, potentially influencing mood and behavior.
  • Antidepressant: Some studies suggest that derivatives of this compound may possess antidepressant-like effects in animal models.

The specific mechanisms of action and efficacy in human subjects require further investigation.

The synthesis of 1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine typically involves the following methods:

  • Starting Materials: The synthesis usually begins with commercially available precursors such as 1,2,3,4-tetrahydronaphthalene.
  • Reduction Reaction: A common approach is to reduce a ketone or aldehyde derivative of tetrahydronaphthalene using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Chiral Resolution: If enantiomerically pure forms are desired, chiral resolution methods may be employed to separate the (1S) and (1R) forms .

The applications of 1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine span various fields:

  • Pharmaceutical Development: Its potential as a therapeutic agent makes it relevant in drug discovery and development.
  • Chemical Research: It serves as a valuable intermediate in organic synthesis for creating more complex molecules.

Interaction studies involving 1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine focus on its binding affinity to various receptors. Preliminary studies suggest interactions with:

  • Dopaminergic Receptors: Indicating potential effects on dopamine signaling pathways.
  • Serotonergic Receptors: Suggesting possible implications for mood regulation.

Further studies are necessary to elucidate these interactions and their pharmacological significance.

Several compounds share structural similarities with 1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-(1,2,3,4-Tetrahydronaphthalen-2-yl)ethan-1-aminesSimilar naphthalene structureHydrochloride salt form available
2-(1,2,3,4-Tetrahydro-2-naphthyloxy)triethylamineContains triethylamine moietyDifferent functional group affecting activity
2-(1,2,3,4-Tetrahydronaphthalen-1-ylethan-1-olHydroxyl group additionPotentially different biological activity

The uniqueness of 1-(1,2,3,4-tetrahydronaphthalen-2-yl)ethan-1-amine lies in its specific stereochemistry and the presence of the tetrahydronaphthalene moiety which influences its biological activity and chemical reactivity compared to other similar compounds.

This compound presents an interesting area for further research due to its potential applications in medicinal chemistry and pharmacology.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

175.136099547 g/mol

Monoisotopic Mass

175.136099547 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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